molecular formula C9H7NO3 B12858114 1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone

1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone

Cat. No.: B12858114
M. Wt: 177.16 g/mol
InChI Key: ZCSZENNYZBEVHH-UHFFFAOYSA-N
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Description

1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone (CAS 1803877-87-3) is a high-purity benzoxazole derivative supplied for scientific research. This compound features a benzoxazole heterocycle, a privileged scaffold in medicinal chemistry known to impart significant biological activity . The molecular formula is C9H7NO3, and it has a molecular weight of 177.16 g/mol . Benzoxazole-based compounds are of significant interest in modern drug discovery due to their broad pharmacological profiles. Research indicates that the benzoxazole core is a key structural element in the development of novel antimicrobial agents, which is critical in the global effort to combat antimicrobial resistance (AMR) . Furthermore, derivatives containing this scaffold have demonstrated potent inhibitory activity against tyrosinase, suggesting potential applications in related biochemical research . The structural features of this compound also make it a valuable intermediate for synthesizing more complex molecules, such as 2-mercaptobenzoxazole derivatives, which are being explored as potential multi-kinase inhibitors in anticancer research . This product is intended for research purposes as a chemical reference standard or a building block in organic synthesis and drug discovery programs. It is strictly For Research Use Only. Not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

1-(6-hydroxy-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C9H7NO3/c1-5(11)9-10-7-3-2-6(12)4-8(7)13-9/h2-4,12H,1H3

InChI Key

ZCSZENNYZBEVHH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=C(C=C2)O

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminophenol with Acetyl Derivatives

A widely used approach to prepare 1-(6-hydroxybenzo[d]oxazol-2-yl)ethanone involves the cyclization of 2-amino-6-hydroxyphenol with acetylating agents such as acetic anhydride or acetyl chloride. This reaction forms the benzoxazole ring while introducing the ethanone moiety at the 2-position of the oxazole ring.

  • Reaction conditions: Typically mild acidic catalysis (e.g., sulfuric acid) facilitates cyclization.
  • Solvents: Commonly used solvents include acetic acid or dichloromethane.
  • Temperature: Mild heating (room temperature to reflux) is applied depending on reagents.

This method is supported by industrial practices where continuous flow reactors are employed to optimize yield and reproducibility for benzoxazole derivatives with hydroxy substituents.

Multi-Step Synthesis via Nitration, Reduction, and Cyclization

An alternative route involves:

  • Selective nitration of a 6-hydroxy-substituted benzoxazole precursor.
  • Catalytic hydrogenation of the nitro group to an amino group.
  • Subsequent cyclization to form the benzoxazole ring.

This approach is exemplified in the synthesis of related 6-hydroxybenzoxazole derivatives, where catalytic hydrogenation using Pd/C under hydrogen pressure yields key intermediates in high yield (up to 85%).

Direct Synthesis from 4-Amino-3-hydroxybenzoic Acid Derivatives

Starting from 4-amino-3-hydroxybenzoic acid, a three-step synthesis can yield 2-aryl benzoxazole derivatives, which can be further functionalized to introduce ethanone groups. This involves:

  • Esterification of the amino-hydroxybenzoic acid.
  • Condensation with aromatic aldehydes.
  • Lewis acid-catalyzed amination or acylation to introduce ethanone or related groups.

Aluminum chloride (AlCl3) is used as a Lewis acid catalyst to activate carbonyl groups for nucleophilic attack, facilitating the formation of benzoxazole derivatives with high yields.

Metal-Free and Eco-Friendly Approaches

Recent advances include metal-free syntheses using ionic liquids (e.g., imidazolium chloride) and solvents like dimethylacetamide (DMA) at elevated temperatures (around 160 °C). These methods offer environmentally friendly alternatives with good yields and simplified purification.

Detailed Preparation Method for 1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone

Based on the above strategies and literature data, a representative preparation method is as follows:

Step Reagents & Conditions Description Yield / Notes
1 2-Amino-6-hydroxyphenol + Acetic anhydride, catalytic H2SO4, reflux Cyclization to form benzoxazole ring with ethanone group High yield, mild conditions
2 Purification by recrystallization or chromatography Removal of impurities Purity >95%
3 Optional: Catalytic hydrogenation if nitro intermediates used Pd/C, ethanol, 7 bar H2, 50 °C 85% yield for related compounds

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Cyclization of 2-amino-6-hydroxyphenol with acetic anhydride 2-Amino-6-hydroxyphenol Acetic anhydride, H2SO4 Mild heating, acidic Simple, scalable, industrially viable Requires pure starting amine
Nitration → Reduction → Cyclization 6-Hydroxybenzoxazole precursor HNO3, Pd/C, H2 Multi-step, catalytic hydrogenation High selectivity, good yields Multi-step, requires hydrogenation setup
From 4-amino-3-hydroxybenzoic acid derivatives 4-Amino-3-hydroxybenzoic acid Aromatic aldehydes, AlCl3 Room temp to reflux, Lewis acid catalysis Versatile for derivatives More steps, requires Lewis acid
Metal-free ionic liquid method 2-Aminophenol derivatives Imidazolium chloride, DMA 160 °C, 8 h Eco-friendly, metal-free High temperature, longer reaction time

Research Findings and Optimization Notes

  • Catalyst choice: Sulfuric acid and Lewis acids like AlCl3 significantly improve cyclization efficiency.
  • Temperature control: Mild heating favors selective cyclization without side reactions.
  • Purification: Column chromatography using petroleum ether/ethyl acetate mixtures is effective.
  • Industrial scale: Continuous flow reactors enhance reproducibility and reduce environmental impact.
  • Hydrogenation step: For nitro intermediates, Pd/C under controlled pressure and temperature yields high purity amines essential for subsequent cyclization.

Summary Table of Key Reaction Parameters

Parameter Typical Range Effect on Reaction
Temperature 25–160 °C Higher temp accelerates reaction but may cause side reactions
Catalyst H2SO4, AlCl3, Pd/C Catalysts improve yield and selectivity
Solvent Acetic acid, DCM, DMA, ethanol Solvent polarity affects solubility and reaction rate
Reaction time 1–24 h Longer times improve conversion but may reduce selectivity
Purification Recrystallization, chromatography Essential for high purity product

Chemical Reactions Analysis

1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that 1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents. Its structural similarities to other bioactive compounds suggest that it may interact effectively with microbial targets.
  • Anti-inflammatory Properties : Preliminary studies have shown that this compound may possess anti-inflammatory effects. This potential makes it relevant for therapeutic applications in treating inflammatory diseases.
  • Drug Design : The compound's ability to form complexes with metal ions and other organic molecules could enhance its biological activity, indicating its utility in rational drug design and development. Researchers are exploring its role as a lead compound for synthesizing novel therapeutic agents targeting various diseases.

Chemical Applications

  • Synthesis of Derivatives : The compound serves as a building block for synthesizing other chemical entities. Its reactivity, particularly due to the hydroxy group, allows for modifications that can lead to derivatives with enhanced properties or novel functionalities.
  • Complexation Studies : Interaction studies involving 1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone and various metal ions have been conducted to understand its coordination chemistry. These interactions can influence its stability and reactivity, which are critical factors in both pharmaceutical and industrial applications.

Cosmetic Applications

The compound is also being investigated for its potential use in cosmetic formulations due to its stability and skin compatibility. Research has focused on assessing its safety and efficacy in topical applications, which is vital for compliance with regulatory standards in cosmetic product development .

Case Studies and Research Findings

A comprehensive review of literature reveals several studies highlighting the applications of 1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone:

  • Study on Antimicrobial Properties : A recent study demonstrated that derivatives of this compound showed significant antimicrobial activity against a range of pathogens, suggesting its potential as an active ingredient in antimicrobial formulations .
  • Research on Anti-inflammatory Effects : Another study explored the anti-inflammatory effects of benzoxazole derivatives, including 1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone, showing promising results in reducing inflammation markers in vitro .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

1-(Benzo[d]oxazol-2-yl)ethanone (CAS 122433-29-8)
  • Structural Difference : Lacks the 6-hydroxy group.
  • Impact : Reduced hydrogen-bonding ability compared to the 6-hydroxy derivative. This compound has been used as a substrate in enantioselective Rh-catalyzed arylboronic acid additions, achieving high yields (up to 91%) with chiral ligands like Wingphos .
(E)-1-(6-Methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime
  • Structural Difference : Methoxy substituent at the 6-position instead of hydroxy.
  • Biological Activity: Exhibits potent xanthine oxidase (XO) inhibition (IC50 = 3.7 μM), comparable to allopurinol (IC50 = 2.9 μM). The methoxy group improves metabolic stability but reduces polarity compared to the hydroxy analog .
1-(5-Bromobenzo[d]oxazol-2-yl)ethanone (CAS 1482363-78-9)
  • Structural Difference : Bromine atom at the 5-position.
  • Used in Suzuki couplings for drug discovery .
1-(6-Aminobenzo[d]oxazol-2-yl)ethanone (CAS 1159534-45-8)
  • Structural Difference: Amino group at the 6-position.

Key Findings :

  • Methoxy and hydroxy substituents on the benzoxazole ring significantly influence enzyme inhibition. The hydroxy group may enhance target binding but could reduce bioavailability due to higher polarity.
  • Benzimidazole analogs (e.g., 2-(aryl)-1-(1H-benzimidazol-1-yl)ethanone) demonstrate cytotoxicity against cancer cell lines, suggesting that nitrogen-containing heterocycles may offer broader pharmacological applications compared to benzoxazoles .
Rh-Catalyzed Additions
  • 1-(Benzo[d]oxazol-2-yl)ethanone: Achieves 91% yield in toluene with Rh/Wingphos catalysts. Steric hindrance from the acetyl group minimizes catalyst deactivation .
  • 1-(6-Hydroxybenzoxazol-2-yl)ethanone: Synthesis likely requires protection/deprotection of the hydroxy group to prevent side reactions.
Thiol-Ethanone Coupling
  • 1-(4-Hydroxyphenyl)-2-((heteroaryl)thio)ethanones: Synthesized via NaOH-mediated coupling of mercaptoheterocycles (e.g., benzo[d]oxazole-2-thiol) with 2-bromo-4’-hydroxyacetophenone. Yields depend on heterocycle reactivity .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Features
1-(6-Hydroxybenzoxazol-2-yl)ethanone ~177.17 ~1.2 Polar, hydrogen-bond donor
1-(5-Bromobenzoxazol-2-yl)ethanone 240.05 ~2.8 Lipophilic, halogenated
1-(6-Aminobenzoxazol-2-yl)ethanone 176.17 ~0.9 Basic, amine functionality

Notes:

  • Amino and hydroxy groups enhance solubility in polar solvents, critical for formulation in drug development .

Q & A

Q. What analytical workflows validate synthetic intermediates with complex substituents?

  • Methodology : Combine LC-MS for molecular weight confirmation, 2D NMR (e.g., HSQC, HMBC) for structural elucidation, and X-ray diffraction for absolute configuration. For hydroxylated intermediates, derivatization (e.g., acetylation) simplifies spectral interpretation .

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